Cas no 2228186-87-4 (4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol)

4-{1-(Aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol is a structurally unique compound featuring a cyclopropane ring fused with an aminomethyl group and a benzene triol moiety. This configuration imparts distinct chemical properties, including enhanced stability due to the strained cyclopropane ring and potential reactivity from the polyhydroxy aromatic system. The presence of both amine and phenolic functional groups allows for versatile applications in organic synthesis, particularly as a building block for pharmaceuticals or ligands in coordination chemistry. Its rigid cyclopropyl spacer may also influence molecular conformation, making it valuable in drug design for modulating bioactivity. The compound's multifunctional nature enables selective derivatization, offering flexibility in research and industrial applications.
4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol structure
2228186-87-4 structure
Product name:4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol
CAS No:2228186-87-4
MF:C11H15NO3
Molecular Weight:209.241703271866
CID:6188598
PubChem ID:165694576

4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol 化学的及び物理的性質

名前と識別子

    • 4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol
    • 2228186-87-4
    • 4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
    • EN300-1807726
    • インチ: 1S/C11H15NO3/c12-6-11(3-4-11)5-7-1-2-8(13)10(15)9(7)14/h1-2,13-15H,3-6,12H2
    • InChIKey: NWJILVWNJMRUDZ-UHFFFAOYSA-N
    • SMILES: OC1C(=C(C=CC=1CC1(CN)CC1)O)O

計算された属性

  • 精确分子量: 209.10519334g/mol
  • 同位素质量: 209.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 86.7Ų

4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1807726-0.05g
4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
2228186-87-4
0.05g
$948.0 2023-09-19
Enamine
EN300-1807726-0.1g
4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
2228186-87-4
0.1g
$993.0 2023-09-19
Enamine
EN300-1807726-0.5g
4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
2228186-87-4
0.5g
$1084.0 2023-09-19
Enamine
EN300-1807726-5g
4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
2228186-87-4
5g
$3273.0 2023-09-19
Enamine
EN300-1807726-10g
4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
2228186-87-4
10g
$4852.0 2023-09-19
Enamine
EN300-1807726-10.0g
4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
2228186-87-4
10g
$4852.0 2023-06-02
Enamine
EN300-1807726-5.0g
4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
2228186-87-4
5g
$3273.0 2023-06-02
Enamine
EN300-1807726-1g
4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
2228186-87-4
1g
$1129.0 2023-09-19
Enamine
EN300-1807726-1.0g
4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
2228186-87-4
1g
$1129.0 2023-06-02
Enamine
EN300-1807726-2.5g
4-{[1-(aminomethyl)cyclopropyl]methyl}benzene-1,2,3-triol
2228186-87-4
2.5g
$2211.0 2023-09-19

4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol 関連文献

4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triolに関する追加情報

Recent Advances in the Study of 4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol (CAS: 2228186-87-4)

The compound 4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol (CAS: 2228186-87-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its structural motif, featuring a cyclopropane ring and a trihydroxybenzene moiety, has been shown to confer unique pharmacological properties. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting kinases and other signaling proteins involved in disease pathways. The compound's ability to modulate protein-protein interactions has also been a subject of interest, with potential implications for treating neurodegenerative disorders and cancer.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol. Recent publications describe improved catalytic methods and greener synthetic routes, reducing the reliance on hazardous reagents and minimizing environmental impact. These developments are crucial for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.

Biological evaluations have demonstrated promising results, particularly in vitro assays where the compound exhibited potent antioxidant and anti-inflammatory activities. Mechanistic studies suggest that these effects are mediated through the modulation of reactive oxygen species (ROS) and inhibition of pro-inflammatory cytokines. Additionally, the compound has shown selective cytotoxicity against certain cancer cell lines, raising the possibility of its use in targeted cancer therapies.

Despite these promising findings, challenges remain in fully elucidating the compound's pharmacokinetic and pharmacodynamic profiles. Ongoing research is focused on addressing these gaps, with particular emphasis on improving bioavailability and reducing potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into therapeutic applications.

In conclusion, 4-{1-(aminomethyl)cyclopropylmethyl}benzene-1,2,3-triol represents a promising scaffold for drug discovery, with diverse potential applications in medicine. Continued research into its mechanisms of action and optimization of its pharmacological properties will be critical for realizing its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the field and bringing novel treatments to patients.

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